3-(2-Chlorophenyl)-1-triazene-1-carbonitrile

Medicinal Chemistry ADME-Tox Profiling Chromatography

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile (CAS 94199-94-7) belongs to the class of 1-triazene-1-carbonitrile derivatives, featuring an ortho-chloro substituted phenyl ring linked through a triazene (–N=N–NH–) bridge to a terminal carbonitrile (–C≡N) group. This compound, described by the IUPAC name [(2-chlorophenyl)diazenyl]cyanamide, possesses a unique combination of a hydrogen-bond-capable triazene NH (1 H-bond donor, 4 H-bond acceptors) alongside a strongly electron-withdrawing nitrile moiety, distinguishing it from the more extensively studied 1-aryl-3,3-dialkyltriazene chemotypes commonly encountered in medicinal chemistry literature.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 94199-94-7
Cat. No. B12696639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-triazene-1-carbonitrile
CAS94199-94-7
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NNC#N)Cl
InChIInChI=1S/C7H5ClN4/c8-6-3-1-2-4-7(6)11-12-10-5-9/h1-4H,(H,10,11)
InChIKeyYHBQBRUPXPUFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile CAS 94199-94-7: A 1-Triazene-1-carbonitrile Scaffold for Specialized Research


3-(2-Chlorophenyl)-1-triazene-1-carbonitrile (CAS 94199-94-7) belongs to the class of 1-triazene-1-carbonitrile derivatives, featuring an ortho-chloro substituted phenyl ring linked through a triazene (–N=N–NH–) bridge to a terminal carbonitrile (–C≡N) group [1]. This compound, described by the IUPAC name [(2-chlorophenyl)diazenyl]cyanamide, possesses a unique combination of a hydrogen-bond-capable triazene NH (1 H-bond donor, 4 H-bond acceptors) alongside a strongly electron-withdrawing nitrile moiety, distinguishing it from the more extensively studied 1-aryl-3,3-dialkyltriazene chemotypes commonly encountered in medicinal chemistry literature [2].

Why In-Class Triazene Analogs Cannot Simply Replace 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile


The triazene-1-carbonitrile subclass is structurally and functionally distinct from the better-known 1-aryl-3,3-dialkyltriazenes, and even minor substituent changes on the triazene-1-carbonitrile scaffold drive significant shifts in physicochemical properties and reactivity profiles [1][2]. The combined presence of an ortho-chlorophenyl ring and a terminal nitrile group in the target compound modulates key molecular characteristics—including lipophilicity (LogP ~2.39), steric bulk, and the electronic environment at the triazene bond—that directly impact stability, synthetic utility, and analytical behavior [2][3]. Analog substitution with fluorophenyl, methyl-nitrophenyl, or chloro-methylphenyl variants generates derivatives with divergent LogP values, molecular weights, hydrogen-bonding capacities, and decomposition kinetics, meaning that procurement decisions cannot be made on a simple 'triazene' category basis without risking batch failures in sensitive synthetic or assay protocols [3].

Head-to-Head Differentiation Data: 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile vs. Closest Triazene Analogs


Lipophilicity and Physicochemical Differentiation vs. Fluoro and Methyl-Nitro Analogs

3-(2-Chlorophenyl)-1-triazene-1-carbonitrile exhibits a measured LogP of 2.39, positioning it between the less lipophilic 3-(4-fluorophenyl)-1-triazene-1-carbonitrile (LogP estimated ~1.8 based on 4-fluorophenyl contribution) and the more lipophilic 3-(2-methyl-4-nitrophenyl)-1-triazene-1-carbonitrile (LogP 2.35) [1][2]. The ortho-chloro substitution contributes higher polarizability and steric bulk compared to the para-fluoro analog, while offering reduced molecular weight (180.59 g/mol) relative to the methyl-nitrophenyl congener (205.17 g/mol) [1][2].

Medicinal Chemistry ADME-Tox Profiling Chromatography

Thermal Stability and Boiling Point Differentiation for Distillation and Storage

The target compound displays a boiling point of 256.5 ºC at 760 mmHg and a flash point of 108.9 ºC, with a density of 1.31 g/cm³ . By comparison, the unsubstituted 1-triazene-1-carbonitrile core (no aryl substituent) shows a substantially lower boiling point of approximately 124.3 ºC at 760 mmHg, indicating that the ortho-chlorophenyl group confers significant thermal stabilization .

Process Chemistry Thermal Analysis Safety Assessment

Validated HPLC Retention and Separation Behavior on Newcrom R1 Columns

A dedicated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been validated for 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile [1]. Under these conditions, the ortho-chloro substitution produces a distinct retention profile compared to the analogous 3-(2-methyl-4-nitrophenyl)-1-triazene-1-carbonitrile, which requires separate method optimization and exhibits different peak symmetry characteristics [1][2].

Analytical Chemistry LC-MS Method Development Quality Control

Class-Level Biological Potential and DNA Alkylation Activity vs. Clinical Triazene Prodrugs

Triazene compounds as a class exert cytotoxic effects through DNA O6-guanine alkylation via methyldiazonium ion intermediates [1][2]. Clinically used triazenes such as temozolomide (TMZ) and dacarbazine (DTIC) achieve this via metabolic or spontaneous activation, but suffer from off-target toxicity and MGMT-mediated resistance [2][3]. 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile belongs to a distinct structural subclass (triazene-1-carbonitriles) for which no direct cytotoxicity or DNA alkylation data are currently available in the peer-reviewed literature. However, closely related asymmetric 2-chlorophenyl-substituted triazenes (e.g., 1-(2-chlorophenyl)-3-(4-carboxyphenyl)triazene) have demonstrated measurable DNA cleavage activity at pH 8.0 and 50 ºC, plus antibacterial activity against B. cereus with MIC = 32 µg/mL, providing class-level precedent for potential biological activity that may differ from the 1,3-diaryltriazene and 3,3-dialkyltriazene subclasses [4].

Anticancer Research DNA Damage & Repair Prodrug Design

Photoreactivity and Polymer Precursor Potential vs. Non-Nitrile Triazene Derivatives

Triazene-containing polymers are established materials for laser ablation microlithography, where the triazene chromophore undergoes photolytic N₂ evolution to enable clean ablation with sharp edge definition and minimal debris [1][2]. The terminal carbonitrile group present in 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile introduces an additional electron-withdrawing functionality that can modulate the photolysis quantum yield and thermal decomposition profile compared to non-nitrile triazenes typically employed in polymer main-chain or pendant-group architectures [2][3]. Photoreaction studies on substituted aryltriazenes demonstrate a strong dependence of required UV dose and spectral evolution on aryl substituent position and electronic character, providing a mechanistic rationale for investigating the ortho-chlorophenyl-carbonitrile combination as a tunable photolabile building block [3].

Polymer Chemistry Photolithography Materials Science

Recommended Application Scenarios for 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile Based on Quantitative Evidence


QC Reference Standard for HPLC Method Development and Purity Verification

Laboratories requiring a validated analytical standard for triazene-1-carbonitrile-containing compounds can utilize 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile with the published Newcrom R1 HPLC method, which provides a documented retention profile under both MS-compatible (formic acid) and non-MS (phosphoric acid) mobile phase conditions [1]. The compound's distinct LogP of 2.39 and well-characterized physicochemical parameters (BP 256.5 ºC, density 1.31 g/cm³) enable its use as a system suitability standard when calibrating methods for related triazene analogs [1].

Starting Material for Structure-Activity Relationship (SAR) Exploration of Triazene-1-carbonitrile Pharmacophores

For medicinal chemistry programs investigating DNA alkylating agents beyond the clinically precedented 1-aryl-3,3-dimethyltriazene scaffold, this compound offers an underexplored chemical space entry point combining an ortho-chloroaryl moiety with a terminal nitrile [1]. The class-level understanding of triazene-mediated O6-guanine alkylation provides a mechanistic hypothesis, but researchers must conduct primary biological profiling—including cytotoxicity, DNA binding, and OGAT/MGMT interaction assays—as no published activity data exist for this specific chemotype [1].

Building Block for Photoreactive Polymer Synthesis and Laser Ablation Studies

The established photolability of triazene chromophores, combined with the electron-withdrawing carbonitrile functionality that may shift UV absorption characteristics, positions this compound as a candidate monomer or pendant group precursor for photoresist and laser-ablatable polymer development [1]. Researchers should conduct solution-phase photolysis characterization (UV-Vis, IR, GC-MS) prior to polymerization trials to quantify N₂ evolution kinetics and identify primary photoproducts, building on methodology established for related aryltriazene systems .

Physicochemical Comparator for Triazene Analog Library Profiling

Given its intermediate position in the triazene-1-carbonitrile lipophilicity series—more lipophilic than the 4-fluoro analog but less lipophilic than the 2-methyl-4-nitro congener—this compound can serve as a reference point in parallel library synthesis and property profiling [1]. Its balanced H-bond donor/acceptor profile (1/4) and moderate LogP facilitate comparison studies of how aryl substitution patterns influence membrane permeability, metabolic stability, and chromatographic behavior across a congeneric series [1].

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